molecular formula C12H18N2O3S B14898236 n-(2-(Phenylsulfonamido)ethyl)isobutyramide

n-(2-(Phenylsulfonamido)ethyl)isobutyramide

Cat. No.: B14898236
M. Wt: 270.35 g/mol
InChI Key: FRUIOQFQUNVTBQ-UHFFFAOYSA-N
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Description

n-(2-(Phenylsulfonamido)ethyl)isobutyramide is an organic compound with the molecular formula C12H18N2O3S It is characterized by the presence of a phenylsulfonamido group attached to an ethyl chain, which is further connected to an isobutyramide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2-(Phenylsulfonamido)ethyl)isobutyramide typically involves the reaction of phenylsulfonyl chloride with an appropriate amine to form the phenylsulfonamido intermediate. This intermediate is then reacted with an ethyl isobutyramide derivative under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the compound, with stringent control over reaction parameters such as temperature, pressure, and reaction time. The final product is typically purified using techniques like recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

n-(2-(Phenylsulfonamido)ethyl)isobutyramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfonamido group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like halides, amines; reactions often conducted in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Varied products depending on the nucleophile used.

Scientific Research Applications

n-(2-(Phenylsulfonamido)ethyl)isobutyramide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of n-(2-(Phenylsulfonamido)ethyl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonamido group can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The ethyl isobutyramide moiety may contribute to the compound’s overall stability and bioavailability, enhancing its effectiveness in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • n-(2-(Phenylsulfonamido)ethyl)acetamide
  • n-(2-(Phenylsulfonamido)ethyl)propionamide
  • n-(2-(Phenylsulfonamido)ethyl)butyramide

Uniqueness

n-(2-(Phenylsulfonamido)ethyl)isobutyramide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the isobutyramide group differentiates it from other similar compounds, potentially offering enhanced stability and specific interactions with molecular targets.

Properties

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

N-[2-(benzenesulfonamido)ethyl]-2-methylpropanamide

InChI

InChI=1S/C12H18N2O3S/c1-10(2)12(15)13-8-9-14-18(16,17)11-6-4-3-5-7-11/h3-7,10,14H,8-9H2,1-2H3,(H,13,15)

InChI Key

FRUIOQFQUNVTBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCCNS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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